molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No. B1318963
CAS RN: 63762-83-4
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-methoxy-1H-indole is a halogen-substituted indole . It has a molecular formula of C9H8FNO .


Synthesis Analysis

The synthesis of 6-Fluoro-5-methoxy-1H-indole involves the use of 1H-indole-2-carboxylic acid as a starting material . The preparation of 6-fluoroindole has been reported via nitration of indoline . Additionally, the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole involves the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile followed by the catalytic reduction of a chlorine atom .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-methoxy-1H-indole is represented by the linear formula C9H8FNO . The molecular weight is 165.17 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

6-Fluoro-5-methoxy-1H-indole is a solid substance . It has a molecular weight of 165.17 . The boiling point is predicted to be 308.7±22.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Antiviral Applications

6-Fluoro-5-methoxy-1H-indole derivatives have been studied for their potential as antiviral agents. Research indicates that certain indole derivatives can inhibit the replication of viruses, including influenza A and Coxsackie B4 virus . These findings suggest that 6-Fluoro-5-methoxy-1H-indole could be a valuable scaffold for developing new antiviral drugs.

Anticancer Applications

Indole compounds, including 6-Fluoro-5-methoxy-1H-indole, are known to play a role in cancer treatment. They have been used to synthesize biologically active compounds that show promise in treating various cancer cells . The indole ring system is a common feature in many natural and synthetic molecules with significant biological activity against cancer.

Antimicrobial Applications

The indole nucleus is a part of many compounds with antimicrobial properties. Derivatives of 6-Fluoro-5-methoxy-1H-indole have been explored for their potential to act as antibacterial and antifungal agents . This research is crucial in the development of new medications to combat resistant strains of bacteria and fungi.

Antitubercular Applications

Indole derivatives have also been investigated for their antitubercular activity. Given the global challenge of tuberculosis and the emergence of drug-resistant strains, 6-Fluoro-5-methoxy-1H-indole derivatives could contribute to the discovery of novel therapeutic agents .

Antidiabetic Applications

Research has indicated that indole derivatives may have applications in managing diabetes. Compounds based on the indole structure have been studied for their potential to regulate blood sugar levels and manage hyperglycemia, which is a significant concern for diabetic patients .

Antimalarial Applications

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. The biological activity of 6-Fluoro-5-methoxy-1H-indole could be harnessed to develop new treatments for malaria, a disease that continues to have a significant impact in tropical and subtropical regions .

Anticholinesterase Applications

Indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have been studied for their anticholinesterase activity, which is relevant in the treatment of diseases like Alzheimer’s . These compounds could potentially inhibit enzymes that break down neurotransmitters, thus offering therapeutic benefits for neurodegenerative conditions.

Safety and Hazards

The safety information for 6-Fluoro-5-methoxy-1H-indole includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/mist/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This has led to interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

6-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYGEQACAPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591491
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63762-83-4
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.
Quantity
11.45 g
Type
reactant
Reaction Step One
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 5
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Fluoro-5-methoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.